molecular formula C10H9BrN2O2 B1426563 Ethyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate CAS No. 1100218-00-5

Ethyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate

Cat. No. B1426563
CAS RN: 1100218-00-5
M. Wt: 269.09 g/mol
InChI Key: FDERRXRFIWYPDC-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate, also known as 5-bromo-1H-benzo[d]imidazole-7-carboxylic acid ethyl ester, is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. It is a small molecule that can be synthesized from a variety of starting materials, and it has been studied for its potential use in drug design, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

Antiviral Activity

Indole derivatives, which include the ethyl 5-bromo-1H-benzodiazole-7-carboxylate scaffold, have been explored for their antiviral properties. Compounds with similar structures have shown inhibitory activity against influenza A and other viruses . The presence of the bromo and carboxylate groups could potentially enhance the interaction with viral proteins, disrupting their function.

Anti-inflammatory and Analgesic Activities

Some indole derivatives exhibit significant anti-inflammatory and analgesic activities. These compounds can be compared with standard drugs like indomethacin and celecoxib for their effectiveness and side effects . The ethyl 5-bromo-1H-benzodiazole-7-carboxylate structure could be a key moiety in developing new anti-inflammatory agents.

Anticancer Properties

Indole derivatives are known for their potential in treating cancer cells. The structural complexity and the presence of heteroatoms make them suitable for interacting with various biological targets involved in cancer progression . Ethyl 5-bromo-1H-benzodiazole-7-carboxylate could be used to synthesize novel compounds with anticancer activities.

Antimicrobial Effects

The indole core is also associated with antimicrobial effects. Derivatives of indole have been used to combat a range of microbial infections, and the brominated indole structure of ethyl 5-bromo-1H-benzodiazole-7-carboxylate might contribute to this activity by interfering with microbial DNA synthesis .

Antitubercular Activity

Indole derivatives have shown promise in the treatment of tuberculosis. The ability to inhibit mycobacterial growth makes these compounds valuable in the search for new antitubercular drugs . Ethyl 5-bromo-1H-benzodiazole-7-carboxylate could serve as a precursor in synthesizing such therapeutic agents.

Antidiabetic Potential

Research has indicated that indole derivatives can have antidiabetic properties by influencing insulin release or mimicking insulin’s effects . The ethyl 5-bromo-1H-benzodiazole-7-carboxylate might be explored for its utility in managing diabetes through the synthesis of new pharmacological compounds.

properties

IUPAC Name

ethyl 6-bromo-1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-6(11)4-8-9(7)13-5-12-8/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDERRXRFIWYPDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC(=C1)Br)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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